molecular formula C18H17ClN2O2S B283657 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B283657
M. Wt: 360.9 g/mol
InChI Key: ZNDPOENCAHMIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has shown potential for use in scientific research.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. This leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of tumor size in animal models. Additionally, studies have shown that N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A can modulate the immune response, suggesting that it may have potential for use in immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A in lab experiments is that it has shown promising results in inhibiting cancer cell growth and inducing apoptosis, making it a potentially useful tool for cancer research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are a number of future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A. One area of interest is in optimizing the synthesis method to improve yield and purity. Additionally, further studies are needed to better understand the mechanism of action and to identify potential drug targets. Finally, there is potential for the development of new cancer treatments based on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A, either alone or in combination with other drugs.

Synthesis Methods

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A can be synthesized through a multi-step process involving the reaction of 2-chloro-6-methylbenzothiazole with 2,4-dimethylphenol and chloroacetyl chloride. The resulting product is then treated with ammonia and acetic acid to yield N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A.

Scientific Research Applications

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A has been shown to have potential for use in scientific research, particularly in the field of cancer research. Studies have shown that N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.

properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H17ClN2O2S/c1-10-4-5-15(12(3)6-10)23-9-17(22)21-18-20-14-8-13(19)11(2)7-16(14)24-18/h4-8H,9H2,1-3H3,(H,20,21,22)

InChI Key

ZNDPOENCAHMIMH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C)C

Origin of Product

United States

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